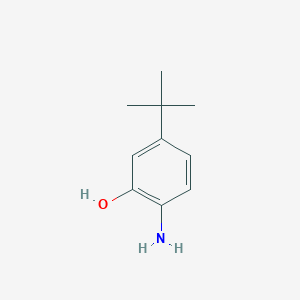

2-Amino-5-tert-butylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCOMOKKPQIADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571081 | |

| Record name | 2-Amino-5-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-47-9 | |

| Record name | 2-Amino-5-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

2-Amino-5-tert-butylphenol is an organic compound featuring an aminophenol core substituted with a tert-butyl group. The precise placement of these functional groups dictates its unique chemical behavior and potential utility.

Chemical Identity

-

Systematic Name: 2-Amino-5-(tert-butyl)phenol

-

Synonyms: 5-tert-Butyl-2-aminophenol, Phenol, 2-amino-5-(1,1-dimethylethyl)-[6][7]

Physicochemical Properties

A comprehensive table of the known and predicted physicochemical properties of this compound is presented below. It is critical to note that while some experimental data is available for related isomers, specific experimental values for this compound are not widely published. The data presented herein is a combination of supplier information and computationally predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | AiFChem[1], Sigma-Aldrich[1] |

| Molecular Weight | 165.23 g/mol | BIOFOUNT[8], Sigma-Aldrich[1] |

| Appearance | Solid (form may vary) | CymitQuimica[7] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | BLD Pharm[2], Sigma-Aldrich[1] |

| Predicted XLogP3 | 2.6 | PubChem |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted pKa | 10.13 (most acidic), 4.79 (most basic) | PubChem |

Synthesis and Reactivity

The synthesis of specifically substituted aminophenols requires careful consideration of directing effects and potential side reactions. While a definitive, published protocol for the direct synthesis of this compound is not prevalent in readily available literature, a logical synthetic approach can be proposed based on established organic chemistry principles.

Proposed Synthetic Pathway

A plausible route to this compound involves a multi-step process starting from the readily available 4-tert-butylaniline. This pathway leverages nitration and subsequent functional group manipulations.

Caption: Proposed multi-step synthesis of this compound.

Causality Behind Experimental Choices:

-

Acetylation: The initial protection of the amino group as an acetanilide is a crucial step. The strongly activating amino group would otherwise lead to uncontrolled oxidation and polysubstitution during the subsequent nitration step. The acetyl group moderates the reactivity and directs the incoming nitro group primarily to the ortho position.

-

Nitration: The nitration of the acetanilide derivative is a standard electrophilic aromatic substitution. The bulky tert-butyl group and the ortho,para-directing acetylamino group will favor the introduction of the nitro group at the 2-position.

-

Hydrolysis: Removal of the acetyl protecting group is necessary to liberate the amino functionality for the subsequent diazotization reaction. This can be achieved under acidic or basic conditions.

-

Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a well-established reaction that transforms the amino group into a good leaving group, which can then be replaced by a hydroxyl group.

-

Hydrolysis of Diazonium Salt: Heating the aqueous solution of the diazonium salt allows for the substitution of the diazonium group with a hydroxyl group, forming the nitrophenol intermediate.

-

Reduction: The final step involves the reduction of the nitro group to the desired primary amine. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is a common and effective method for this transformation.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three key structural features: the phenolic hydroxyl group, the nucleophilic amino group, and the sterically hindering tert-butyl group on the aromatic ring.

-

Amino Group: The primary amino group is nucleophilic and can undergo reactions typical of arylamines, such as acylation, alkylation, and diazotization.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.

-

Aromatic Ring: The aromatic ring is activated towards electrophilic substitution by both the amino and hydroxyl groups. The positions ortho and para to these activating groups are particularly susceptible to reaction, although the substitution pattern is also influenced by the steric bulk of the tert-butyl group.

Potential Applications in Research and Development

While specific, large-scale industrial applications for this compound are not widely documented, its structure suggests its utility as a valuable building block and intermediate in several areas of chemical research and development.

-

Pharmaceutical Synthesis: As a substituted aminophenol, this compound can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The aminophenol moiety is present in a number of pharmaceutically active compounds.

-

Ligand Development: The amino and hydroxyl groups can act as coordination sites for metal ions, making it a candidate for the development of novel ligands for catalysis or materials science.

-

Antioxidant Research: Hindered phenols are a well-known class of antioxidants. The presence of the bulky tert-butyl group suggests that derivatives of this compound could be investigated for their antioxidant properties.[9]

-

Polymer Chemistry: Aminophenols can be used as monomers in the synthesis of specialty polymers, such as polybenzoxazoles, which are known for their high thermal stability.

Safety, Handling, and Toxicology

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, a cautious approach to handling is imperative. The hazard information provided by chemical suppliers should be strictly followed.

Hazard Identification

Based on supplier information, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[5]

-

H317: May cause an allergic skin reaction.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Recommended Handling Procedures

Given the potential hazards, the following handling procedures are recommended:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Toxicological Profile

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While a comprehensive set of published spectra for this compound is not available, the expected spectral features can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the amino and hydroxyl groups, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The coupling patterns of the aromatic protons would be indicative of their substitution pattern on the ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those directly attached to the amino and hydroxyl groups being shifted accordingly. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would also be readily identifiable.

-

FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively. C-H stretching and bending vibrations for the aromatic ring and the tert-butyl group, as well as C-N and C-O stretching bands, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (165.23 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups from the tert-butyl substituent.

Conclusion

This compound is a chemical compound with a well-defined structure and CAS number. While detailed experimental data on its physical properties and a specific, optimized synthesis protocol are not widely disseminated in public literature, its chemical nature suggests its potential as a valuable intermediate in various fields of chemical synthesis. Its bifunctional nature, combined with the steric influence of the tert-butyl group, makes it an interesting target for further investigation by researchers in drug discovery, materials science, and polymer chemistry. Due to the limited safety data, strict adherence to appropriate safety protocols is essential when handling this compound.

References

-

BIOFOUNT. 1199-47-9|this compound. [Link]

-

Hoang, N. M. H., & Park, K. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869. [Link]

-

PubChem. This compound. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 1199-47-9 Name:. [Link]

Sources

- 1. This compound | 1199-47-9 [sigmaaldrich.com]

- 2. 1199-47-9|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. theclinivex.com [theclinivex.com]

- 5. 1199-47-9 | this compound - AiFChem [aifchem.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1199-47-9 Name: [xixisys.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 1199-47-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 9. 5-Amino-2-tert-butylphenol | C10H15NO | CID 57470209 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-Amino-5-tert-butylphenol" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-5-tert-butylphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 1199-47-9), a key intermediate in various synthetic applications. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the physicochemical principles governing the solubility of this compound, offers predictive insights based on its molecular structure, and provides a robust, step-by-step protocol for the empirical determination of its solubility in various organic solvents. By synthesizing theoretical understanding with practical methodology, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: Understanding this compound

This compound is a substituted phenol derivative featuring an amino group (-NH₂) and a bulky tert-butyl group on the aromatic ring. Its molecular structure is fundamental to its chemical reactivity and physical properties, including its solubility profile. The presence of both a hydrogen-bond-donating hydroxyl group and a basic amino group, combined with the nonpolar, sterically hindering tert-butyl substituent, creates a molecule with a nuanced solubility behavior that is critical to understand for its effective use in organic synthesis.

This compound and its isomers serve as valuable building blocks. For instance, 2-Amino-4-tert-butylphenol is used to prepare biologically important 2-(pyridyl)benzoxazole derivatives and hydrophobic organocatalysts.[1] Understanding the solubility of this compound is paramount for controlling reaction kinetics, selecting appropriate crystallization solvents, and designing efficient extraction and purification procedures.

Physicochemical Properties & Predictive Solubility Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[2][3] The structure of this compound provides clear indicators for predicting its behavior in different solvent classes.

Table 1: Key Physicochemical Properties of this compound Isomers

| Property | This compound | 2-Amino-4-tert-butylphenol | Notes |

|---|---|---|---|

| CAS Number | 1199-47-9[4][5] | 1199-46-8[1] | Isomers can have significantly different properties. |

| Molecular Formula | C₁₀H₁₅NO[6] | C₁₀H₁₅NO[1][7] | The empirical formula is identical for isomers. |

| Molecular Weight | 165.23 g/mol [6] | 165.23 g/mol [1] | The molecular weight is identical for isomers. |

| Appearance | Brown Solid | Brown to gray crystals or powder[7] | Physical state at standard conditions. |

| Melting Point | Not specified | 160-163 °C[1] | A high melting point suggests strong intermolecular forces in the solid state. |

| XlogP (Predicted) | 2.6[6] | Not specified | A positive LogP value indicates a preference for lipophilic environments over hydrophilic ones. |

The Role of Functional Groups

-

Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a strong hydrogen bond donor. This feature promotes solubility in polar protic solvents like alcohols (methanol, ethanol) and water.

-

Amino (-NH₂) Group: This group is also polar and can both donate and accept hydrogen bonds. Its basic nature means it can react with acidic solvents, further enhancing solubility.[8]

-

tert-Butyl (-C(CH₃)₃) Group: This is a bulky, nonpolar (lipophilic) group. Its presence increases the overall nonpolar character of the molecule, hindering solubility in water but promoting solubility in less polar organic solvents such as ethers, hydrocarbons (toluene), and chlorinated solvents (dichloromethane).[9]

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to solubility in solvents that can engage in π-stacking or have similar nonpolar characteristics, such as toluene and other aromatic hydrocarbons.

Solubility Predictions

Based on this structural analysis, we can predict a qualitative solubility profile:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol , where hydrogen bonding with the -OH and -NH₂ groups can readily occur. Also likely soluble in polar aprotic solvents like acetone and THF , which can act as hydrogen bond acceptors.

-

Moderate to Good Solubility: Expected in solvents of intermediate polarity like dichloromethane and chloroform . The nonpolar regions of the molecule (tert-butyl group, aromatic ring) will interact favorably with these solvents.

-

Low to Moderate Solubility: Expected in nonpolar solvents like toluene , hexane , and diethyl ether . While the lipophilic parts of the molecule favor these interactions, the polar -OH and -NH₂ groups require significant energy to be solvated by a nonpolar medium.

-

Slight Solubility in Water: The presence of polar, hydrogen-bonding groups is offset by the large nonpolar tert-butyl group and aromatic ring, leading to expected low water solubility. Similar compounds like 2,4-Di-tert-butylphenol have very low water solubility (35 mg/L).[10]

A Practical Guide to Experimental Solubility Determination

Given the scarcity of published quantitative data, an empirical approach is necessary. The following protocol describes a robust method for determining the solubility of this compound using the isothermal equilibrium method. This method is a self-validating system when performed with appropriate controls.

Core Principle

The method involves creating a saturated solution of the compound in the chosen solvent at a constant temperature. By allowing the solution to reach equilibrium, any excess, undissolved solid is removed, and the concentration of the dissolved solute in the clear supernatant is accurately measured.

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the isothermal equilibrium method.

Detailed Step-by-Step Protocol

-

Preparation of Vials:

-

To a series of 10 mL glass vials with screw caps, add approximately 5 mL of each organic solvent to be tested (e.g., methanol, ethanol, acetone, toluene, dichloromethane).

-

Causality: Using sealed vials is critical to prevent solvent evaporation, which would artificially increase the calculated concentration.

-

-

Addition of Solute:

-

Add an excess amount of this compound to each vial. A visual excess of solid should be present at the bottom of the vial to ensure saturation.

-

Causality: The presence of undissolved solid is the definitive indicator that the solution has reached its saturation point at that temperature.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature shaker bath (e.g., 25 °C).

-

Agitate the vials vigorously for at least 24 to 48 hours. The time required to reach equilibrium can vary, so a preliminary time-course study is recommended for novel systems.

-

Causality: Continuous agitation ensures maximum contact between the solute and solvent, accelerating the path to thermodynamic equilibrium. A constant temperature is the most critical parameter, as solubility is highly temperature-dependent.

-

-

Sample Collection and Preparation:

-

After the equilibration period, turn off the shaker and allow the vials to stand undisturbed in the temperature bath for 4-6 hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a glass syringe.

-

Immediately attach a 0.2 µm PTFE syringe filter and dispense the clear, particle-free solution into a clean, pre-weighed vial.

-

Causality: Filtration is a non-negotiable step. Any suspended microparticles will lead to a gross overestimation of solubility.

-

-

Concentration Measurement (Example using UV-Vis Spectroscopy):

-

Note: This requires the compound to have a UV chromophore and a solvent that is transparent in the relevant UV range.

-

a. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the test solvent. Measure the absorbance of each at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a linear calibration curve.

-

b. Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.

-

c. Measurement: Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + b) to determine the concentration of the diluted sample.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Solubility (g/L) = Concentration of diluted sample (g/L) × (Volume of diluted sample / Volume of original sample taken)

-

Safety and Handling

When handling this compound, adherence to safety protocols is essential.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[11]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Handling Precautions: Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

In Case of Exposure:

Conclusion

This compound possesses a dualistic chemical nature, with both polar, hydrogen-bonding functional groups and significant nonpolar moieties. This structure dictates its solubility, making it highly soluble in polar organic solvents like alcohols and moderately soluble in a range of other solvents from chlorinated hydrocarbons to aromatic compounds. Due to the lack of extensive published quantitative data, the predictive framework and detailed experimental protocol provided in this guide equip researchers with the necessary tools to understand, predict, and empirically validate the solubility of this compound in any organic solvent system relevant to their work. This foundational knowledge is critical for achieving success in the synthesis, purification, and formulation of this compound and its derivatives.

References

- Vertex AI Search. (2026). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (2026). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

- Vertex AI Search. (2023). Solubility of Organic Compounds.

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Zhonghan. (n.d.). China 5-AMino-2,4-di-tert-butylphenol CAS:873055-58-4 Manufacturer, Supplier. Retrieved from [Link]

-

Chemsrc. (2025). 5-amino-2-tert-butylphenol | CAS#:873055-35-7. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Di-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H15NO). Retrieved from [Link]

Sources

- 1. 2-Amino-4-tert-butylphenol 98 1199-46-8 [sigmaaldrich.com]

- 2. chem.ws [chem.ws]

- 3. m.youtube.com [m.youtube.com]

- 4. theclinivex.com [theclinivex.com]

- 5. 1199-47-9 | this compound - AiFChem [aifchem.com]

- 6. PubChemLite - this compound (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 7. 2-Amino-4-tert-butylphenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

Spectroscopic Data of 2-Amino-5-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-tert-butylphenol (CAS No. 1199-47-9) is an organic compound belonging to the aminophenol family.[1][2] These compounds are characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring, making them valuable intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The tert-butyl group, a bulky hydrophobic moiety, significantly influences the molecule's physical and chemical properties, including its solubility and reactivity.

Accurate structural elucidation and characterization are paramount in chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comprehensive overview of the spectroscopic data for this compound. It is important to note that while experimental spectroscopic data for this specific isomer is not widely available in public domains, this guide leverages predicted data from reliable computational models and experimental data from structurally analogous compounds to provide a robust analytical profile.

Molecular Structure and Isomerism

The molecular formula for this compound is C₁₀H₁₅NO, and its molecular weight is approximately 165.23 g/mol .[3] The structure consists of a phenol ring substituted with an amino group at position 2 and a tert-butyl group at position 5.

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy

[4]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the ¹³C nucleus has a low natural abundance, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy (ATR Method)

[5]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

[6]

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation).

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Instrument Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Safety and Handling

Aminophenol compounds should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7]Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound. While experimental data is limited, the combination of predicted spectra and data from analogous compounds offers a solid foundation for the structural identification and characterization of this molecule. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar organic compounds.

References

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. 1199-47-9 | this compound - AiFChem [aifchem.com]

- 3. 5-Amino-2-tert-butylphenol | C10H15NO | CID 57470209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. 1199-47-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

Synthesis of "2-Amino-5-tert-butylphenol" from p-tert-butylphenol

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-tert-butylphenol from p-tert-butylphenol

Abstract

This technical guide provides a comprehensive, in-depth overview of a reliable and efficient two-step synthetic route to produce this compound, a valuable intermediate in the pharmaceutical and chemical industries. Starting from the readily available p-tert-butylphenol, the synthesis proceeds via a regioselective electrophilic nitration to yield 2-nitro-4-tert-butylphenol, followed by a robust reduction of the nitro group to the corresponding amine. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the causality behind critical process choices, targeting researchers, chemists, and professionals in drug development.

Introduction

This compound is a key building block in the synthesis of advanced materials and complex organic molecules, including active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a nucleophilic amine and a phenolic hydroxyl group on a sterically-hindered aromatic core, makes it a versatile precursor. A common and economically viable starting material for its synthesis is p-tert-butylphenol, an industrial chemical produced on a large scale.

The synthetic strategy is a classic two-stage transformation:

-

Electrophilic Aromatic Substitution: Introduction of a nitro group (-NO₂) ortho to the hydroxyl group of p-tert-butylphenol.

-

Chemoselective Reduction: Conversion of the nitro group to an amino group (-NH₂) without affecting the phenol or the aromatic ring.

This guide will dissect each stage, focusing on mechanistic understanding, procedural details, and the rationale for selecting specific reagents and conditions to ensure high yield and purity.

Part 1: Regioselective Nitration of p-tert-butylphenol

The initial step involves the nitration of the aromatic ring. The success of this step hinges on achieving high regioselectivity to install the nitro group at the desired position.

Mechanism and Scientific Rationale

The nitration of p-tert-butylphenol is a classic example of electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring govern the position of the incoming electrophile (the nitronium ion, NO₂⁺).

-

Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance, stabilizing the carbocation intermediate (the arenium ion).

-

tert-Butyl Group (-C(CH₃)₃): A weakly activating group via induction and an ortho, para-director.

Given that the para position is already occupied by the tert-butyl group, substitution is directed to the positions ortho to the hydroxyl group. The bulky nature of the tert-butyl group provides significant steric hindrance, further ensuring that the nitration occurs almost exclusively at the C2 position, ortho to the hydroxyl group and meta to the tert-butyl group.[1]

While a mixture of nitric acid and sulfuric acid is a potent nitrating agent, it can be too harsh for activated phenols, potentially leading to oxidation, degradation, or unwanted side reactions.[2] A milder, more controlled approach using nitric acid in an organic solvent like ethyl acetate or acetic acid is preferable, providing the target 2-nitro-4-tert-butylphenol in high yield.[3][4]

Caption: Mechanism of electrophilic nitration of p-tert-butylphenol.

Detailed Experimental Protocol: Nitration

This protocol is adapted from established laboratory procedures.[3][4]

-

Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-tert-butylphenol (e.g., 30 g, 0.2 mol) in ethyl acetate (200 mL).

-

Cooling: Cool the solution to 0°C using an ice bath. Maintaining a low temperature is critical to control the reaction rate and prevent the formation of byproducts.

-

Addition of Nitric Acid: Prepare a solution of nitric acid (e.g., 13 mL of 69% HNO₃ in 13 mL of water). Add this solution dropwise to the stirred p-tert-butylphenol solution over approximately 10-20 minutes, ensuring the internal temperature does not exceed 10°C.

-

Catalyst (Optional but Recommended): After the nitric acid addition, add a catalytic amount of sodium nitrite (NaNO₂) to facilitate the generation of the nitronium ion.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C for 45-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by washing the mixture with an excess of 1N HCl (aq). Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation). The resulting crude product, 2-nitro-4-tert-butylphenol, is typically a yellow solid or oil and is often of sufficient purity for the next step.[3][5]

Part 2: Reduction of 2-Nitro-4-tert-butylphenol

The second and final stage is the chemoselective reduction of the nitro group to an amine. This transformation must be efficient and clean, leaving the phenolic hydroxyl group intact. Two primary, highly effective methods are presented here: Catalytic Hydrogenation and Metal-Acid Reduction.

Method A: Catalytic Hydrogenation

This is often the preferred method in industrial and research settings due to its clean nature, high yields, and simple product isolation.[6] The reaction involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel.[3][7]

Scientific Rationale: The nitro group is readily reduced on the surface of the catalyst, proceeding through nitroso and hydroxylamine intermediates to the final amine. The conditions are generally mild and do not affect the aromatic ring or the phenol. Raney Nickel can be a good alternative if dehalogenation is a concern on other substrates, though it's not relevant here.[6]

This protocol is based on a well-documented procedure.[3]

-

Reaction Setup: In a Parr hydrogenation bottle or a similar high-pressure reactor, dissolve the crude 2-nitro-4-tert-butylphenol (e.g., 37 g, 0.19 mol) in ethyl acetate (100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., a small teaspoon, ~1-2 g) to the solution. The catalyst should be handled with care as it can be pyrophoric.

-

Hydrogenation: Seal the reactor and place it on a hydrogenator apparatus. Purge the system with nitrogen, then with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.

-

Reaction: Agitate (shake or stir) the mixture vigorously for 1-2 hours. The reaction is typically exothermic, and uptake of hydrogen can be monitored.

-

Workup: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the reactor and purge with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of fresh ethyl acetate.

-

Isolation: Remove the ethyl acetate from the filtrate under reduced pressure. The resulting crude amine may crystallize upon solvent removal.

-

Purification (Crystallization): Add heptane or cyclohexane (~200 mL) to the crude product to induce crystallization.[3][8] Collect the solid this compound by filtration, wash with cold heptane, and dry under vacuum.

Method B: Metal-Acid Reduction (Béchamp Reduction)

This classic method uses an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium.[9] Iron is often preferred due to its low cost and the fact that its resulting salts are less problematic to dispose of compared to other metals.[10]

Scientific Rationale: The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium. This stepwise reduction converts the nitro group to the amine.[11] The method is robust and tolerant of many functional groups.[12]

-

Reaction Setup: In a round-bottomed flask with a reflux condenser and mechanical stirrer, add the crude 2-nitro-4-tert-butylphenol, ethanol, and water (e.g., in a 5:1 ratio).

-

Reagent Addition: Add iron powder (Fe, ~3-5 equivalents) to the mixture. Heat the slurry to near reflux (~70-80°C).

-

Acidification: Slowly and carefully add concentrated hydrochloric acid (HCl) or acetic acid dropwise. The reaction is exothermic.

-

Reaction: Maintain the reaction at reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup: Cool the reaction to room temperature. Carefully add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid and precipitate iron salts. Caution: This will generate CO₂ gas.

-

Filtration: Filter the entire mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Extraction: Combine the filtrates and remove the organic solvent under reduced pressure. If the product is not soluble, it may be necessary to extract it from the aqueous filtrate with an organic solvent like ethyl acetate.

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by crystallization as described in Method A.

Overall Synthesis Workflow

Caption: Two-step synthesis of this compound.

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. Nitration | p-tert-butylphenol | Nitric Acid, NaNO₂ (cat.) | Ethyl Acetate | 0-5 °C | >90% |

| 2. Reduction (A) | 2-Nitro-4-tert-butylphenol | H₂ (50 psi), 10% Pd/C | Ethyl Acetate | Room Temp | ~85-95% |

| 2. Reduction (B) | 2-Nitro-4-tert-butylphenol | Fe powder, HCl | Ethanol/Water | Reflux | ~80-90% |

Conclusion

The synthesis of this compound from p-tert-butylphenol is a straightforward and high-yielding two-step process. The initial regioselective nitration is effectively controlled by the directing groups and steric hindrance of the substrate, leading to the desired 2-nitro intermediate. The subsequent reduction of the nitro group can be accomplished efficiently using several robust methods, with catalytic hydrogenation offering the cleanest profile and metal-acid reduction providing a cost-effective alternative. The protocols detailed in this guide are reliable, scalable, and grounded in well-established chemical principles, providing a solid foundation for researchers and developers working with this important chemical intermediate.

References

-

PrepChem.com. (n.d.). Synthesis of 2-nitro-4-t-butyl phenol. Retrieved from PrepChem.com. [Link]

-

Savinov, S. N., & Pletnev, A. A. (2003). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 5(26), 4939-4942. [Link]

-

ChemBK. (2024). 2-Nitro-4-tert-butylphenol. Retrieved from ChemBK.com. [Link]

-

Rugg, S. (n.d.). SYNTHESIS LAB # 10: NITRATION OF PHENOL. Retrieved from a university course material source. [Link]

-

Savinov, S. N., & Pletnev, A. A. (2003). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters. [Link]

-

Donahue, J. P., et al. (2012). Involvement of a Formally Copper(III) Nitrite Complex in Proton-Coupled Electron Transfer and Nitration of Phenols. Journal of the American Chemical Society. [Link]

-

Savinov, S. N., & Pletnev, A. A. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. ResearchGate. [Link]

-

Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from a chemistry resource blog. [Link]

-

Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Retrieved from Technical Disclosure Commons. [Link]

-

ResearchGate. (2009). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

-

Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from organic-chemistry.org. [Link]

- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.

-

Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from organic-chemistry-data.com. [Link]

-

MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

- Google Patents. (n.d.). CN101696169B - The synthetic method of o-nitro p-tert-butylphenol.

- Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

Sources

- 1. web.alfredstate.edu [web.alfredstate.edu]

- 2. US2868844A - Selective nitration process - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CN101696169B - The synthetic method of o-nitro p-tert-butylphenol - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Nitration synthesis of fluorescent whitening agent with p-tert butylphenol [chuanhechem.cn]

- 8. tdcommons.org [tdcommons.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 12. researchgate.net [researchgate.net]

"2-Amino-5-tert-butylphenol" as a chemical intermediate

An In-Depth Technical Guide to Aminophenol Intermediates in Pharmaceutical Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 5-Amino-2,4-di-tert-butylphenol, a critical chemical intermediate in modern pharmaceutical development. While structurally related to 2-amino-5-tert-butylphenol, this di-tert-butylated analogue has garnered significant attention due to its pivotal role in the synthesis of Ivacaftor, an FDA-approved treatment for cystic fibrosis.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, reactivity, and application. The narrative emphasizes the causal reasoning behind synthetic strategies, provides detailed experimental protocols, and adheres to the principles of scientific integrity through authoritative citations.

Introduction: A Pivotal Building Block

Substituted phenols are a cornerstone of organic synthesis, valued for their versatile reactivity.[3] Among these, 5-Amino-2,4-di-tert-butylphenol (CAS No. 873055-58-4) has emerged as a high-value intermediate.[4] Its bifunctional nature, featuring a nucleophilic amino group and a phenolic hydroxyl group, makes it an essential building block for constructing complex molecular architectures.[3]

The true significance of this compound is demonstrated by its application as a key starting material for Ivacaftor (trade name Kalydeco®), a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] The successful and efficient synthesis of this aminophenol is therefore a critical step in the overall production of this life-changing therapeutic. This guide will focus on this specific, industrially relevant analogue to provide field-proven insights for drug development professionals.

Physicochemical Properties

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis. The key properties of 5-Amino-2,4-di-tert-butylphenol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 873055-58-4 | [5] |

| Molecular Formula | C₁₄H₂₃NO | [5] |

| Molecular Weight | 221.34 g/mol | [5] |

| Physical Form | Solid | |

| Boiling Point | 319.7 ± 30.0 °C (Predicted) | [5] |

| Density | 0.990 ± 0.06 g/cm³ (Predicted) | [5] |

| InChI Key | BKSDHPHOWDUJNB-UHFFFAOYSA-N | |

| Storage Conditions | 2-8°C, protect from light, keep sealed in dry conditions | [5] |

Synthesis of 5-Amino-2,4-di-tert-butylphenol

The industrial production of 5-Amino-2,4-di-tert-butylphenol is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity.[3] The most prevalent and well-documented pathway begins with the commercially available 2,4-di-tert-butylphenol and proceeds through a nitration-reduction sequence.

Synthetic Strategy: The Nitration-Reduction Pathway

The overarching strategy involves introducing a nitro group at the 5-position of the phenol ring, followed by its reduction to the desired amino group. This approach is effective because the starting material is inexpensive and the reactions are generally robust. A significant challenge in this synthesis is the stability of the final product. The free base of 5-Amino-2,4-di-tert-butylphenol is prone to degradation.[2] Consequently, an improved industrial process involves its isolation as a more stable acid addition salt, such as the hydrochloride salt, which prevents degradation and ensures higher purity for the subsequent coupling reaction.[2][6]

Experimental Protocol: Reduction of 2,4-di-tert-butyl-5-nitrophenol

The reduction of the nitro group is the final key transformation. Catalytic hydrogenation is a clean and efficient method for this step. The following protocol is a representative example based on established procedures.[1][7]

Materials:

-

2,4-di-tert-butyl-5-nitrophenol

-

Ethyl acetate (or Ethanol)

-

5% Palladium on activated carbon (Pd/C)

-

Hydrogen (H₂) gas or Ammonium formate as a hydrogen source

-

Celite or a similar filter aid

-

Cyclohexane (for purification/crystallization)

Procedure:

-

Reactor Setup: Charge a suitable hydrogenation reactor with 2,4-di-tert-butyl-5-nitrophenol (1 equivalent) and a solvent such as ethyl acetate (approx. 8-10 volumes).

-

Catalyst Addition: Carefully add 5% Pd/C catalyst (approx. 0.05 w/w relative to the starting material) to the mixture.

-

Hydrogenation: Seal the reactor and purge it with nitrogen followed by hydrogen gas. Pressurize the reactor with H₂ gas to 4-5 kg/cm ².[1]

-

Reaction: Stir the reaction mixture vigorously at room temperature (e.g., 30 ± 5°C) for approximately 20 hours or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).

-

Filtration: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate to ensure complete recovery of the product.[7]

-

Workup: Combine the filtrates. A wash with an aqueous sodium chloride solution may be performed to remove any residual catalyst poisons or water-soluble impurities.[1] Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Isolation: Concentrate the organic layer by distillation under reduced pressure at a temperature below 45°C.[1]

-

Purification: To the resulting crude solid, add cyclohexane and stir for approximately 60 minutes. This step serves to triturate or recrystallize the product, removing non-polar impurities.[1]

-

Final Product: Filter the purified solid, wash with a small amount of cold cyclohexane, and dry under vacuum to yield 5-Amino-2,4-di-tert-butylphenol as a solid.

Application in the Synthesis of Ivacaftor

The primary utility of 5-Amino-2,4-di-tert-butylphenol in drug development is its role as the nucleophilic component in the final amide bond formation step to create Ivacaftor.[7]

Reaction Mechanism: Amide Coupling

Ivacaftor is chemically known as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-1,4-dihydro-4-oxoquinoline-3-carboxamide.[1] The synthesis involves a condensation reaction between the amino group of 5-Amino-2,4-di-tert-butylphenol and an activated form of a quinoline carboxylic acid derivative. This reaction forms the critical amide linkage that defines the final drug molecule.

This coupling reaction is typically mediated by standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride. The choice of conditions is critical to ensure a high-yield, clean conversion without affecting the sensitive hydroxyl group on the phenol ring.

Analytical Characterization

Confirming the identity and purity of 5-Amino-2,4-di-tert-butylphenol is essential before its use in GMP (Good Manufacturing Practice) synthesis. A suite of analytical techniques is employed for this purpose.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity and quantifying impurities.[8] Thin-Layer Chromatography (TLC) is often used for rapid reaction monitoring.[9]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the correct placement of the amino and tert-butyl groups.[8]

-

Mass Spectrometry (MS): Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) are used to confirm the molecular weight of the compound.[8]

-

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 5-Amino-2,4-di-tert-butylphenol and its precursors.

-

Hazard Identification: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (safety glasses or goggles).[10]

-

Handling: Handle in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols. Use non-sparking tools and prevent electrostatic discharge.[10]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[10]

-

First Aid:

Conclusion

5-Amino-2,4-di-tert-butylphenol stands as a testament to the enabling power of chemical intermediates in modern medicine. Its carefully designed synthesis and unique structural features make it an indispensable component in the production of Ivacaftor, a drug that has transformed the treatment landscape for cystic fibrosis. For drug development professionals, a deep understanding of this intermediate's synthesis, reactivity, and handling is not merely academic but is fundamental to the efficient and safe manufacturing of a critical pharmaceutical agent. The continued refinement of its synthesis will remain a key area of focus to ensure a stable and cost-effective supply chain for this important therapy.

References

-

PubChem. 5-Amino-2-tert-butylphenol | C10H15NO | CID 57470209.[Link]

- Google Patents.CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.

-

Technical Disclosure Commons. Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.[Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-tert-butylphenol.[Link]

-

PubChem. 2-Amino-6-tert-butylphenol | C10H15NO | CID 14684983.[Link]

-

PubChemLite. this compound (C10H15NO).[Link]

-

PubChem. 2-Amino-5-sec-butyl-phenol | C10H15NO | CID 3140538.[Link]

- Google Patents.WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.

- Google Patents.CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.

-

Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues.[Link]

-

PubMed. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues.[Link]

-

3M. Safety Data Sheet.[Link]

-

PubMed. Analysis of all protein amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography.[Link]

-

ResearchGate. (PDF) Chromatographic Separation of Amino Acids.[Link]

-

Hindawi. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications.[Link]

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 873055-58-4|5-Amino-2,4-di-tert-butylphenol|BLD Pharm [bldpharm.com]

- 5. 5-Amino-2,4-Di-Tert-Butylphenol Exporters & Suppliers [sgtlifesciences.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-AMino-2,4-di-tert-butylphenol | 873055-58-4 [chemicalbook.com]

- 8. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]

- 9. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

Unlocking the Potential of 2-Amino-5-tert-butylphenol: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: A Molecule of Untapped Possibilities

In the vast landscape of chemical building blocks available to researchers in drug discovery and materials science, certain molecules stand out for their inherent potential. 2-Amino-5-tert-butylphenol is one such compound. While its isomers have found significant applications, the unique structural arrangement of this particular aminophenol remains a relatively underexplored territory, offering a fertile ground for innovation. This guide provides a comprehensive overview of the known characteristics of this compound and, by drawing logical parallels with its well-studied relatives, illuminates its potential research applications. We will delve into its synthesis, potential derivatizations, and prospective uses in medicinal chemistry, polymer science, and beyond, offering a roadmap for its scientific exploration.

Physicochemical Properties and Structural Rationale

This compound is an aromatic compound featuring a phenol ring substituted with an amino group and a bulky tert-butyl group. This combination of functional groups in their specific orientation dictates the molecule's reactivity and potential applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | PubChem |

| Molecular Weight | 165.23 g/mol | PubChem |

| CAS Number | 1199-47-9 | Clinivex[1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents | Inferred from structure |

The key structural features that underpin its potential are:

-

The Phenolic Hydroxyl Group: A versatile functional group that can undergo O-alkylation, O-acylation, and participate in hydrogen bonding. Its acidity is influenced by the other ring substituents.

-

The Amino Group: A nucleophilic site that can be readily acylated, alkylated, or used to form Schiff bases and heterocyclic systems.

-

The Tert-butyl Group: This bulky, electron-donating group provides steric hindrance, which can influence regioselectivity in reactions and enhance the stability of derivatives, particularly against oxidation.[2][3] This is a common strategy to improve the antioxidant properties of phenolic compounds.[2][3]

Proposed Synthesis Pathway

-

Nitration: Introduction of a nitro group ortho to the hydroxyl group.

-

Reduction: Conversion of the nitro group to the desired amino group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Working Hypothesis

Step 1: Synthesis of 2-Nitro-5-tert-butylphenol (Nitration)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-tert-butylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker of ice-water. The product should precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Reduction)

-

Reaction Setup: To a round-bottom flask containing the synthesized 2-Nitro-5-tert-butylphenol (1 equivalent), add a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (5-10 mol%).

-

Reduction: The reduction can be carried out using either catalytic hydrogenation with a hydrogen balloon or by transfer hydrogenation using a hydrogen donor like ammonium formate.[6] For the latter, add ammonium formate (3-5 equivalents) and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Potential Research Applications: A Forward Look

The true potential of this compound lies in its application as a versatile building block for the synthesis of more complex and high-value molecules.

Caption: Potential research applications of this compound.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The aminophenol moiety is a privileged scaffold in medicinal chemistry. The successful development of Ivacaftor, a drug for cystic fibrosis, from the related 5-amino-2,4-di-tert-butylphenol, underscores the potential of this class of compounds.[7][8]

-

As a Building Block for Kinase Inhibitors: Many kinase inhibitors feature a core structure that can be derived from aminophenols. The amino and hydroxyl groups of this compound can be differentially functionalized to explore structure-activity relationships (SAR) in the development of new inhibitors. The position of the tert-butyl group could offer a unique vector for probing hydrophobic pockets in enzyme active sites.

-

Synthesis of Heterocyclic Compounds: The ortho-aminophenol structure is a precursor to benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.

Materials Science: Enhancing Stability and Functionality

The inherent antioxidant properties of tert-butylphenols make them valuable in materials science.[2][3]

-

Monomer for High-Performance Polymers: this compound can serve as a monomer for the synthesis of specialty polymers like polybenzoxazoles. These polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and electronics industries.

-

Novel Antioxidants and UV Stabilizers: The combination of the sterically hindering tert-butyl group and the amino group could lead to the development of novel, highly effective antioxidants and UV stabilizers for polymers.[2][3] The amino group provides a handle for covalently incorporating the antioxidant into a polymer backbone, preventing its leaching over time.

-

Functional Dyes and Pigments: The amino group can be diazotized and coupled to form a wide range of azo dyes. The tert-butylphenol moiety would influence the color, solubility, and lightfastness of these dyes. This is analogous to the use of 2-amino-4-tert-butylphenol in the synthesis of dyes and fluorescent whitening agents.[9]

Agrochemicals: A Route to New Crop Protection Agents

The use of 2-amino-4-tert-butylphenol as an intermediate in pesticide synthesis suggests a similar potential for this compound.[9] Its structure can be incorporated into new classes of herbicides, fungicides, or insecticides. The specific substitution pattern may lead to compounds with improved efficacy, selectivity, or environmental profiles.

Predicted Spectroscopic Characteristics

While experimental data is not currently available, the key spectroscopic features of this compound can be predicted based on its structure and data from similar compounds.

-

¹H NMR:

-

A sharp singlet integrating to 9 protons around 1.3 ppm corresponding to the tert-butyl group.

-

Aromatic protons would appear as multiplets or doublets in the 6.5-7.5 ppm region. The exact splitting pattern will depend on the coupling constants.

-

Broad singlets for the -OH and -NH₂ protons, which are exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal around 34 ppm for the quaternary carbon of the tert-butyl group and a signal around 31 ppm for the methyl carbons.

-

Aromatic carbons would appear in the 110-150 ppm range. The carbons attached to the oxygen and nitrogen atoms would be the most deshielded.

-

-

IR Spectroscopy:

-

Broad O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region.

-

C-H stretching bands just below 3000 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching band around 1200 cm⁻¹.

-

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, chemical entity. Its unique substitution pattern on the phenol ring offers exciting opportunities for researchers in diverse fields. By leveraging established synthetic methodologies and drawing inspiration from the applications of its isomers, scientists can unlock the full potential of this versatile building block. The exploration of its derivatives is likely to yield novel compounds with valuable biological activities and material properties. This guide serves as a foundational resource and a call to action for the scientific community to further investigate and harness the capabilities of this compound.

References

-

Technical Disclosure Commons. (2025, January 23). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.

-

PubChem. (n.d.). 5-Amino-2-tert-butylphenol. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.

-

PharmaCompass. (n.d.). 5-amino-2,4-ditert-butylphenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved January 11, 2026, from [Link]

-

Clinivex. (n.d.). CAS 1199-47-9 | this compound Supplier. Retrieved January 11, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.

-

National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Library of Medicine. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-Tert-Butylphenol. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP). Retrieved January 11, 2026, from [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]

- 6. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]

- 7. tdcommons.org [tdcommons.org]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Role of 2-Amino-5-tert-butylphenol in Polymer Stabilization

Prepared by: Senior Application Scientist

Abstract

Polymers are indispensable materials in modern industry, yet their inherent susceptibility to degradation from environmental factors such as heat, oxygen, and UV radiation poses a significant challenge to their long-term performance and durability.[1] This degradation manifests as a loss of mechanical strength, discoloration, and surface cracking, ultimately leading to product failure.[2] To counteract these effects, chemical additives known as polymer stabilizers are incorporated into polymer formulations. This guide provides a detailed technical examination of the role and mechanisms of phenolic antioxidants, with a specific focus on the structural and functional attributes of 2-Amino-5-tert-butylphenol as a representative molecule for polymer stabilization. We will explore its mechanism of action as a radical scavenger, its application in various polymer systems, and the experimental protocols used to validate its efficacy.

The Imperative for Stabilization: Understanding Polymer Degradation

The utility of polymeric materials is often limited by their degradation, a process that begins during high-temperature processing and continues throughout the product's service life.[2] The primary mechanism of degradation for most organic polymers is autoxidation, a free-radical chain reaction involving atmospheric oxygen.[3] This process is autocatalytic, meaning its products accelerate the reaction, leading to a cascade of chemical changes that compromise the polymer's integrity.[3][4]

The consequences of polymer degradation are severe:

-

Loss of Mechanical Properties: Chain scission and cross-linking alter the polymer's molecular weight, reducing tensile strength, flexibility, and impact resistance.[2][5]

-

Visual Defects: Oxidation often leads to the formation of chromophores, resulting in undesirable yellowing and loss of gloss.[2]

-

Surface Imperfections: The degradation process can cause surface cracking and embrittlement, particularly in materials exposed to UV radiation.[2][5]

To ensure the longevity and reliability of polymer products, stabilizers are essential additives in their formulation.[3][5]

Phenolic Antioxidants: The First Line of Defense

Among the various classes of stabilizers, phenolic antioxidants are primary antioxidants that serve as the principal defense against oxidative degradation.[2][6] They function as radical scavengers, interrupting the autoxidation cycle by donating a hydrogen atom to neutralize highly reactive free radicals.[2][4][6]

The most effective phenolic antioxidants are "hindered phenols," which feature bulky alkyl groups (typically tert-butyl groups) at the ortho positions relative to the hydroxyl group.[2][4][7] This steric hindrance is critical for two reasons:

-

It enhances the stability of the phenoxy radical formed after the antioxidant donates its hydrogen atom.[8][9]

-

It prevents the antioxidant radical from participating in further reactions that could initiate new degradation chains, effectively terminating the process.[4][7]

Unpacking the Structure of this compound

The molecule this compound contains the key functional groups that define a potent stabilizer. Its structure consists of a phenol ring with three critical substituents:

-

A Phenolic Hydroxyl (-OH) Group: This is the active site that donates a hydrogen atom to scavenge free radicals.[4]

-

A Tert-butyl (-C(CH₃)₃) Group: While not in the classic 2,6-di-tert-butyl configuration, the tert-butyl group at the 5-position provides steric bulk that contributes to the stability of the resulting phenoxy radical.[4][10] The hydrophobic nature of this group also improves its solubility and compatibility within non-polar polymer matrices like polyolefins.[10][11]

-

An Amino (-NH₂) Group: Aromatic amines are also recognized as primary antioxidants.[6] The presence of this group suggests a potential for dual antioxidant activity or a synergistic effect, enhancing the overall stabilizing performance of the molecule.

Mechanism of Action: Terminating the Autoxidation Cascade

To appreciate the role of this compound, one must first understand the autoxidation cycle it is designed to disrupt.

The Polymer Autoxidation Cycle

The degradation process occurs in three main stages:

-

Initiation: Polymer chains (P-H) form free radicals (P•) due to stress from heat, shear, or UV light.

-

Propagation: The polymer radical (P•) reacts rapidly with oxygen to form a peroxy radical (POO•). This highly reactive peroxy radical then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•), thus propagating a destructive chain reaction.[2][4]

-

Termination: Radicals combine to form non-radical products. This process is typically slow compared to the propagation steps.

Intervention by this compound

A phenolic antioxidant (ArOH), such as this compound, intervenes during the propagation stage. It readily donates its phenolic hydrogen to the peroxy radical (POO•), neutralizing it and preventing it from attacking another polymer chain.[2]

POO• + ArOH → POOH + ArO•

The resulting antioxidant radical (ArO•) is significantly less reactive than the peroxy radical. Its stability is enhanced by the steric hindrance from the tert-butyl group and resonance within the aromatic ring, rendering it incapable of abstracting a hydrogen from a polymer chain.[7][8][9] This action effectively breaks the chain reaction.[2]

Applications and Performance Validation

The structural features of this compound make it and related hindered phenols effective stabilizers in a variety of polymers, including:

-

Polyolefins (PE, PP): Where they provide excellent long-term thermal stability and processing stability.[12][5]

-

Polyurethanes (PU): Studies have shown that covalently attaching di-tert-butylphenol to polyurethane can significantly prevent oxidative degradation, particularly in biomedical applications like cardiovascular implants.[13][14]

-

Rubbers and Adhesives: These materials also benefit from protection against thermo-oxidative aging.[5][15][16]

It is also important to note that compounds like 2,4-di-tert-butylphenol, which is structurally very similar, serve as critical intermediates in the synthesis of more complex, high-performance UV stabilizers, such as the benzotriazole class.[12][17] These UV absorbers protect polymers by absorbing harmful UV radiation and dissipating it as heat.[17]

Experimental Protocol: Oxidative Induction Time (OIT)

The effectiveness of an antioxidant is quantified using standardized testing methods. One of the most common and reliable techniques is Oxidative Induction Time (OIT) analysis, performed using a Differential Scanning Calorimeter (DSC).

Objective: To determine the time until the onset of oxidation for a stabilized polymer at a high temperature in an oxygen atmosphere. A longer OIT indicates better oxidative stability.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare thin sections (5-10 mg) of the polymer sample (e.g., a stabilized polyethylene film).

-

Place the sample into an open aluminum DSC pan. An unstabilized polymer sample should be prepared as a control.

-

-

Instrument Setup (DSC):

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Begin the experiment under an inert nitrogen atmosphere.

-

-

Heating and Equilibration:

-

Heat the sample rapidly (e.g., 20 °C/min) to the isothermal test temperature (e.g., 200 °C).

-

Allow the sample to equilibrate at the test temperature for a few minutes under the nitrogen atmosphere.

-

-

Gas Switching and Data Acquisition:

-

Switch the purge gas from nitrogen to pure oxygen at a constant flow rate. This marks time zero (t=0) for the OIT measurement.

-

Record the heat flow signal from the DSC as a function of time.

-

-

Analysis:

-

The onset of oxidation is marked by a sharp exothermic deviation in the heat flow curve.

-

The OIT is the time elapsed from the introduction of oxygen (t=0) to the onset of this exothermic reaction.

-

Data Presentation: Representative OIT Results

The table below shows representative data illustrating the significant improvement in thermal stability imparted by a phenolic antioxidant.

| Polymer Formulation | Test Temperature (°C) | Oxidative Induction Time (OIT) (minutes) |

| Polypropylene (Control) | 200 | < 5 |

| Polypropylene + 0.2% Phenolic Antioxidant | 200 | > 60 |

Conclusion